4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine
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Overview
Description
4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine is a chemical compound that features a piperidine ring bonded to a 3,4,5-trimethoxyphenyl group via a methoxy linkage. The 3,4,5-trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, forming a simpler phenyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxyphenyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Shares the 3,4,5-trimethoxyphenyl group but has a different core structure.
3,4,5-Trimethoxybenzyl chloride: A precursor in the synthesis of 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine.
3,4,5-Trimethoxyphenylacetic acid: Another compound featuring the 3,4,5-trimethoxyphenyl group.
Uniqueness
This compound is unique due to its combination of the piperidine ring and the 3,4,5-trimethoxyphenyl group, which imparts specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
81151-40-8 |
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Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
4-[(3,4,5-trimethoxyphenyl)methoxy]piperidine |
InChI |
InChI=1S/C15H23NO4/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-20-12-4-6-16-7-5-12/h8-9,12,16H,4-7,10H2,1-3H3 |
InChI Key |
UWOVDQAMRNZVIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COC2CCNCC2 |
Origin of Product |
United States |
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